molecular formula C18H14ClNO4S B2934987 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one CAS No. 950281-03-5

6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Cat. No.: B2934987
CAS No.: 950281-03-5
M. Wt: 375.82
InChI Key: HRQSSDMCHRKCMX-UHFFFAOYSA-N
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Description

6-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one ( 950281-03-5) is a synthetic chemical compound with a molecular formula of C18H14ClNO4S and a molecular weight of 375.83 g/mol . This molecule is characterized by a unique hybrid structure, integrating a chlorinated coumarin (2H-chromen-2-one) core with a 1,2,3,4-tetrahydroisoquinoline moiety via a sulfonyl linker . This specific structural architecture makes it a compound of significant interest in medicinal chemistry research, particularly in the study of structure-activity relationships (SAR). While specific biological data for this exact compound is limited, its framework is highly relevant in pharmaceutical research. Conjugates of 1,2,3,4-tetrahydroisoquinoline and coumarin have been investigated as potent, nanomolar-range inhibitors of P-glycoprotein (P-gp), a key protein responsible for multidrug resistance (MDR) in cancer cells . Research on analogous structures suggests that the sulfonyl group can serve as a key spacer, and modifications at the C-3 position of the coumarin ring (as seen in this chloro-substituted derivative) are critical determinants for high affinity and selectivity over other resistance proteins like MRP1 . The presence of the chlorine atom is also a significant feature, as chlorine is a common heteroatom in FDA-approved drugs, often used in medicinal chemistry to fine-tune a molecule's potency, metabolic stability, and binding affinity . This compound is offered for research applications such as organic synthesis, where it can be used as a building block for the construction of more complex molecular architectures, and in biological screening to evaluate its potential efficacy and safety profile in various assays . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. REFERENCES: • Chem960 Database. (2023). 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one. Retrieved from https://www.chem960.com/lang es/cas 950281035/ • PubMed. (2019). 1,2,3,4-Tetrahydroisoquinoline/2H-chromen-2-one conjugates as nanomolar P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 161, 433-444. Retrieved from https://pubmed.ncbi.nlm.nih.gov/30384046/ • PMC. (2019). Synthetic approaches and pharmaceutical applications of chlorine-containing heterocycles. European Journal of Medicinal Chemistry, 173, 117-153. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/

Properties

IUPAC Name

6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQSSDMCHRKCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a chromenone core substituted with a sulfonamide group and a tetrahydroisoquinoline moiety. Its molecular formula is C16H16ClN1O3SC_{16}H_{16}ClN_{1}O_{3}S, with a molecular weight of approximately 351.82 g/mol. The presence of the chloro and sulfonyl groups enhances its biological activity by facilitating interaction with various biological targets.

Biological Activities

Antitumor Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit potent antitumor properties. A study evaluated several tetrahydroisoquinoline derivatives and reported that compounds similar to 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, certain derivatives showed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .

Antiviral Activity
Recent investigations into tetrahydroisoquinoline derivatives have also highlighted their antiviral potential. A study focused on the anti-coronavirus activity of various THIQ derivatives found that some exhibited notable inhibitory effects against strains such as HCoV-229E and OC-43. While specific data for the compound is limited, the structural similarities suggest a potential for antiviral activity .

Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. They have been studied for their ability to mitigate neurodegenerative diseases through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. Compounds in this class have shown promise in preclinical models for conditions such as Alzheimer's disease .

The biological activity of 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: The sulfonamide group may interact with key enzymes involved in cancer progression or viral replication.
  • Receptor Binding: The compound may bind to specific receptors in the body, influencing pathways related to cell growth and survival.
  • Modulation of Signaling Pathways: It may affect signaling pathways critical for tumor growth or viral infection.

Case Studies

  • Antitumor Efficacy Study : A series of experiments were conducted where various tetrahydroisoquinoline derivatives were tested against different cancer cell lines. The results demonstrated that compounds with structural similarities to the target compound exhibited significant cytotoxicity, reinforcing the hypothesis that modifications on the tetrahydroisoquinoline scaffold can enhance antitumor activity .
  • Neuroprotective Study : In vitro studies assessing the neuroprotective effects of THIQ derivatives indicated that they could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • MDR Reversal: The target compound and analogues (e.g., 3h, 3r, 3u) restore doxorubicin cytotoxicity in resistant cancer cells at nanomolar concentrations .
  • Selectivity : All analogues exhibit >350-fold selectivity for P-gp over MRP1, minimizing off-target effects .

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